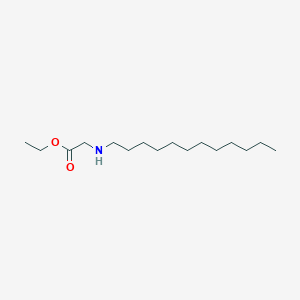
Ethyl 2-(dodecylamino)acetate
Descripción general
Descripción
Ethyl 2-(dodecylamino)acetate, also known as EDA, is a synthetic compound. It has a molecular formula of C16H33NO2 and a molecular weight of 271.43900 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 271.25100 .
Aplicaciones Científicas De Investigación
Ethyl Acetate Production and Process Intensification
Ethyl acetate, a solvent widely used in paints, coatings, and flavors, demonstrates the significance of esters in industrial applications. Research into process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted processes, highlights the ongoing efforts to improve efficiency and sustainability in chemical manufacturing. These techniques offer advantages like energy savings and reduced capital investments, underscoring the relevance of ester compounds in industrial chemistry (Patil & Gnanasundaram, 2020).
Ionic Liquids and Biopolymer Dissolution
The application of ionic liquids, including ethyl-containing compounds like 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers such as cellulose and chitin, showcases the utility of ethyl derivatives in facilitating green chemistry solutions. This approach has potential for scaling up to industrial utilization, emphasizing the importance of understanding the toxicity and environmental impact of these compounds to ensure safe and sustainable applications (Ostadjoo et al., 2018).
Ethyl Acetate as a Hydrogen Carrier
The concept of using ethyl acetate, produced from bioethanol, as a hydrogen carrier in a Liquid Organic Hydrogen Carrier (LOHC) process illustrates an innovative application of ethyl derivatives in renewable energy technologies. This process, which involves the reversible reaction between ethanol and ethyl acetate, highlights the potential for ethyl esters to contribute to sustainable energy solutions (Santacesaria et al., 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(dodecylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19-4-2/h17H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIMOFOWZLWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate](/img/structure/B3132009.png)

![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)





![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)



![4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one](/img/structure/B3132095.png)
